molecular formula C7H5NO3 B098016 2,3,4-Trihydroxybenzonitrile CAS No. 15258-56-7

2,3,4-Trihydroxybenzonitrile

Cat. No. B098016
CAS RN: 15258-56-7
M. Wt: 151.12 g/mol
InChI Key: GPXIMVVEQNCDGW-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzonitrile is a heterocyclic organic compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 . It is used for experimental and research purposes .


Synthesis Analysis

A paper published in the Journal of Molecular Liquids describes the synthesis of a new type of liquid crystalline trimers using 2,3,4-Trihydroxybenzonitrile. These trimers were synthesized by connecting a 2,3,4-trihydroxy benzonitrile to three 4-cyanobiphenyl units via ether linkages with aliphatic spacers having a variable number of carbon atoms .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trihydroxybenzonitrile consists of a benzonitrile core with three hydroxy groups attached at the 2nd, 3rd, and 4th positions .


Chemical Reactions Analysis

The chemical reactions of 2,3,4-Trihydroxybenzonitrile have been studied in the context of liquid crystal formation . The introduction of different terminal polar groups to the biphenyl units of 2,3,4-Trihydroxybenzonitrile-based trimers has been found to affect the mesomorphic properties .

Scientific Research Applications

1. Synthesis and Characterization in Biochemical Applications

2,3,4-Trihydroxybenzonitrile derivatives have been used in the synthesis and characterization of various biochemical compounds. For instance, the synthesis of a binuclear bridged Cr(III) complex using 2-aminobenzonitrile, a similar compound, has shown potential in antimicrobial activities and DNA-binding properties (Govindharaju et al., 2019).

2. Thermophysical Studies

The thermophysical properties of derivatives of benzonitrile, including those similar to 2,3,4-Trihydroxybenzonitrile, have been extensively studied. Research on nitrobenzonitriles, for example, has provided insights into phase transitions, heat capacities, and thermodynamic behavior, which are critical in various scientific applications (Jiménez et al., 2002).

3. Porous Structure Investigation

Investigations into molecular variants of phenylacetylene silver salts, which include derivatives of benzonitriles, have revealed consistent formation of porous structures. These studies are significant in the development of materials with specific chemical functionalities and reactivity, important in material science and engineering (Kiang et al., 1999).

4. Photochemistry Studies

The photochemical properties of substituted benzonitriles have been a subject of research, providing insights into their behavior in various chemical reactions. Understanding the photochemistry of these compounds is crucial in fields like synthetic chemistry and pharmaceuticals (Bonnichon et al., 1999).

5. Corrosion Inhibition Research

Benzonitrile derivatives have been studied as corrosion inhibitors for metals. This research is vital in industrial applications where metal preservation is crucial. The effectiveness of these compounds in preventing corrosion on various metal surfaces has been demonstrated through various studies (Verma et al., 2015).

6. Structural and Electronic Properties Analysis

The structural and electronic properties of monofluorobenzonitriles have been explored to understand their behavior in various chemical environments. Such studies are significant in designing and synthesizing materials with specific electronic properties (da Silva et al., 2012).

7. Vibrational Analysis in Spectroscopy

Vibrational spectroscopy studies of tri-fluorinated benzonitriles provide valuable information about molecular geometries and atomic charges, crucial in chemical analysis and material characterization (Mukherjee et al., 2011).

8. Enhancement in Solar Cell Efficiencies

Perfluorinated compounds like 4-amino-2-(trifluoromethyl)benzonitrile, a close derivative of 2,3,4-Trihydroxybenzonitrile, have shown to improve the power conversion efficiencies of polymer solar cells, a significant advancement in renewable energy technologies (Jeong et al., 2011).

9. Inhibition of Steel Corrosion

Studies on aminobenzonitrile inhibitors, including derivatives similar to 2,3,4-Trihydroxybenzonitrile, have provided insights into their adsorption behavior and corrosion inhibition mechanism on steel surfaces. This is especially important in industrial applications where steel preservation is necessary (Saha & Banerjee, 2015).

Safety And Hazards

The safety data sheet for a similar compound, benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The synthesis and investigation of 2,3,4-Trihydroxybenzonitrile-based liquid crystalline trimers represent a step forward towards the design and synthesis of single component room temperature nematic materials with unique properties for potential applications . These materials provide access to unique low molar mass nematics capable of forming freely suspended fibers .

properties

IUPAC Name

2,3,4-trihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXIMVVEQNCDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548292
Record name 2,3,4-Trihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trihydroxybenzonitrile

CAS RN

15258-56-7
Record name 2,3,4-Trihydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15258-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trihydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Eighteen and five tenths grams of 2,3,4-trihydroxybenzamide were refluxed with 20 ml. of phosphorusoxychloride and 100 ml. of ethyl acetate for 2.5 hours. The volatile constituents were removed in vacuo and the residue poured into 150 ml. of an ice-water mixture. The resulting suspension was heated to 95° C. and then filtered through activated carbon. The filtrate was concentrated to about 50 ml. whereupon 2,3,4-trihydroxybenzonitrile precipitated and was collected by filtration. 2,3,4-Trihydroxybenzonitrile monohydrate thus prepared melted at 172° C. after recrystallization from a methanol-benzene solvent mixture; yield=57%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Bashir, S Hameed, K Muhammad, AA Vieira… - Liquid …, 2023 - Taylor & Francis
A series of 4-(aroyloxybenzoyloxy)benzonitriles was synthesised and their thermal, mesomorphic and photophysical properties were characterised. The lower homologues show only …
Number of citations: 0 www.tandfonline.com
M Rabari, S Solanki, AK Prajapati - Dyes and Pigments, 2023 - Elsevier
One new homologous series of liquid crystalline λ-shaped tris azo trimers containing azobenzene moiety as a rigid core and ether linkages were synthesized by the reaction of various n…
Number of citations: 0 www.sciencedirect.com

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